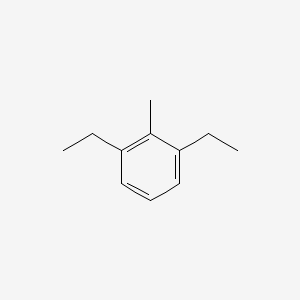

Benzene, 1,3-diethyl-2-methyl-

Description

Contextualization within Aromatic Hydrocarbon Chemistry

Benzene (B151609), 1,3-diethyl-2-methyl-, with the chemical formula C₁₁H₁₆, is a polysubstituted aromatic hydrocarbon. stenutz.eunih.gov It belongs to the broad class of alkylbenzenes, which are characterized by a benzene ring attached to one or more alkyl groups. The structure of this particular compound features a benzene ring with a methyl group and two ethyl groups at positions 1, 2, and 3, respectively. As an aromatic hydrocarbon, its chemistry is dominated by the stability of the delocalized π-electron system of the benzene ring and the reactions of its alkyl substituents.

Significance in Organic Synthesis and Industrial Chemistry Research

Alkylbenzenes are fundamental building blocks in organic synthesis and serve as intermediates in the production of a wide range of commercially important chemicals. Compounds like ethylbenzene (B125841), xylenes, and cumene (B47948) are produced on a massive scale for manufacturing polymers, solvents, and other specialty chemicals. stenutz.eu While Benzene, 1,3-diethyl-2-methyl- is not as commonly known as these commodity chemicals, its significance in research lies in its potential as a precursor for more complex molecules and as a model compound for studying reaction mechanisms and catalytic processes. Its specific substitution pattern influences its reactivity and makes it a subject of interest in fields like catalysis and material science.

Scope and Objectives of the Research Outline

This article aims to provide a detailed examination of Benzene, 1,3-diethyl-2-methyl-. The subsequent sections will cover its synthesis, with a focus on Friedel-Crafts alkylation, its detailed physicochemical and spectroscopic properties, its chemical reactivity, and its current and potential applications in research. The objective is to present a consolidated and scientifically accurate resource for researchers interested in this specific aromatic hydrocarbon.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13632-95-6 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1,3-diethyl-2-methylbenzene |

InChI |

InChI=1S/C11H16/c1-4-10-7-6-8-11(5-2)9(10)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

XZZNTLNFQVAKFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C |

Origin of Product |

United States |

Synthesis Methodologies for Benzene, 1,3 Diethyl 2 Methyl

Established Synthetic Pathways

Traditional methods for synthesizing alkylated benzenes have been well-documented and are foundational in organic chemistry. These pathways typically involve the stepwise introduction of alkyl groups onto an aromatic scaffold.

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation on aromatic rings. mt.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or alkene with an aromatic hydrocarbon in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The synthesis of 1,3-diethyl-2-methylbenzene can be envisioned through the Friedel-Crafts alkylation of an appropriately substituted benzene (B151609) derivative. A plausible starting material is m-xylene (B151644) (1,3-dimethylbenzene), which upon ethylation would yield the target molecule.

The mechanism proceeds through the formation of a carbocation or a carbocation-like complex from the alkylating agent and the Lewis acid. mt.com This electrophile then attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product is often more nucleophilic than the starting material. chemguide.co.uk Additionally, carbocation rearrangements can occur, leading to a mixture of isomers. masterorganicchemistry.com The reaction conditions, particularly temperature and catalyst choice, play a crucial role in determining the product distribution. For instance, in the alkylation of methylbenzene, the isomer distribution can vary significantly with temperature. libretexts.org

Table 1: Example of Friedel-Crafts Alkylation for a Substituted Benzene

| Reactant | Alkylating Agent | Catalyst | Product | Reference |

| m-Xylene | tert-Butyl chloride | AlCl₃ | 1,3-Dimethyl-5-tert-butylbenzene | rsc.org |

This table illustrates a typical Friedel-Crafts alkylation on a related xylene, highlighting the reactants and catalyst commonly employed.

Another established route involves the chemical transformation of precursor compounds that already contain some of the required substituents. This can involve the modification of functional groups on the aromatic ring to introduce the desired alkyl groups.

A notable example involves the use of substituted anilines. For instance, a patented method describes the synthesis of diethyl 2-(2,6-diethyl-4-methylbenzene) malonate starting from 2,6-diethyl-4-methylaniline. google.com This process involves a diazotization reaction of the aniline (B41778) derivative, followed by a reaction with diethyl malonate. google.com While this specific patent leads to a malonate derivative, the underlying principle of using a substituted aniline as a precursor to introduce further functionality is a key synthetic strategy. The resulting malonate could potentially be further transformed to yield the desired 1,3-diethyl-2-methylbenzene through subsequent chemical modifications.

Another approach could involve the alkenylation, cyclization, and dehydrogenation of a monocyclic aromatic compound. For example, the synthesis of 2,6-dimethylnaphthalene (B47086) can be achieved by the alkenylation of toluene (B28343) with 1,3-butadiene, followed by cyclization and dehydrogenation. nacatsoc.org A similar conceptual pathway could be adapted for the synthesis of 1,3-diethyl-2-methylbenzene.

Novel and Advanced Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods. These advanced approaches often focus on green chemistry principles, innovative catalysts, and streamlined reaction sequences.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. google.com In the context of synthesizing compounds like 1,3-diethyl-2-methylbenzene, this can involve the use of safer solvents, renewable starting materials, and energy-efficient processes.

One area of focus is the use of bio-based resources. For instance, research has explored the synthesis of bio-based epoxies from materials like castor oil and glycerol. acs.org While not directly applicable to the synthesis of 1,3-diethyl-2-methylbenzene, this highlights the trend towards using renewable feedstocks in chemical synthesis. Another green approach is the use of carbon dioxide as a reagent, as seen in the synthesis of carbonated soybean oil for use in epoxy matrices. acs.org The development of syntheses that minimize waste and utilize less hazardous reagents is a key goal of modern organic chemistry. dtu.dk

Innovations in catalysis are at the forefront of developing more efficient synthetic routes. For alkylation reactions, the use of solid acid catalysts, such as zeolites and modified clays, offers several advantages over traditional Lewis acids like AlCl₃. These solid catalysts can be more easily separated from the reaction mixture, are often reusable, and can exhibit higher selectivity. oil-gasportal.com

Zeolite catalysts, for example, are used in industrial processes for both alkylation and transalkylation. oil-gasportal.com The isomerization of ethyltoluene isomers, which are structurally related to diethylmethylbenzene, has been studied using mordenite (B1173385) zeolites. acs.orgnih.gov Research has shown that modifying these zeolites through acid-alkali treatments can enhance their catalytic properties, leading to higher yields and lower reaction temperatures. acs.orgnih.gov The development of novel catalytic systems, such as chiral (salen)chromium(III)/BF₃·OEt₂ complexes for intramolecular Friedel-Crafts cyclizations, also demonstrates the ongoing innovation in this field. beilstein-journals.org

Table 2: Examples of Innovative Catalysts in Aromatic Synthesis

| Reaction Type | Catalyst | Advantages | Reference |

| Self-condensation of ketones | CuCl₂ | Cheaper, abundant, facile to use | sapub.orgmyttex.net |

| Intramolecular Friedel-Crafts cyclization | Chiral (salen)Cr(III)/BF₃·OEt₂ | Mild reaction conditions, high efficiency | beilstein-journals.org |

| Ethylbenzene (B125841) synthesis | Zeolite catalysts | Reusable, high selectivity | oil-gasportal.com |

The synthesis of polysubstituted benzenes can be achieved through one-pot sequential reactions. For example, unsymmetrical diarylmethanes have been synthesized via a one-pot sequential approach. rsc.org Another method involves the one-pot synthesis of sapub.orgmyttex.netCurrent time information in Phelps County, US.triazolo[1,5-a]quinoxalines from 1-azido-2-isocyano-3-methylbenzene. rsc.org A one-pot synthesis of arene-based pincer ligands has also been developed, which avoids the use of more hazardous reagents. researchgate.net Furthermore, a one-pot method for synthesizing diaryl methyl ketals from aryl carboxylic acids has been reported, utilizing a catalytic amount of boron trifluoride ethyl ether. google.com These examples showcase the power of one-pot strategies to efficiently construct complex aromatic molecules.

Reaction Mechanisms and Kinetics Involving Benzene, 1,3 Diethyl 2 Methyl

Mechanistic Studies of Formation Reactions (e.g., Alkylation)

The primary route to synthesizing 1,3-diethyl-2-methylbenzene is through Friedel-Crafts alkylation reactions. This class of reactions involves the substitution of an alkyl group onto an aromatic ring. In this case, a benzene (B151609) ring is successively ethylated and methylated, or a methylated and ethylated precursor is further alkylated.

The alkylation process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring. For instance, in the ethylation of toluene (B28343) (methylbenzene), the ethyl group can add to various positions on the ring. The methyl group present on the ring directs the incoming ethyl groups, influencing the isomeric distribution of the products. chemguide.co.uk

The formation of 1,3-diethyl-2-methylbenzene can also occur through the disproportionation and transalkylation of other alkylbenzenes. For example, the reaction of ethylbenzene (B125841) can produce a mixture of diethylbenzene isomers and benzene. google.com Subsequent treatment of this mixture can lead to the formation of the desired 1,3-diethyl-2-methylbenzene isomer. google.com

The specific conditions of the alkylation reaction, such as the choice of catalyst, temperature, and solvent, play a significant role in the final product mixture. chemguide.co.ukresearchgate.net For example, using a bulky catalyst can favor the formation of less sterically hindered isomers.

Elucidation of Reaction Pathways and Intermediate Species

The mechanism of Friedel-Crafts alkylation involves several key steps and the formation of distinct intermediate species. The initial step is the reaction of the alkylating agent (e.g., an ethyl halide) with the Lewis acid catalyst to generate a highly reactive carbocation. youtube.com

This carbocation then acts as an electrophile and attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The positive charge in this intermediate is delocalized over the aromatic ring. The final step involves the deprotonation of the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the alkylated product.

In the synthesis of 1,3-diethyl-2-methylbenzene, the reaction pathway can involve multiple alkylation steps. The initial product of the first alkylation is more reactive than the starting material, which can lead to polyalkylation. youtube.com This means that the mono-alkylated product can undergo further alkylation, leading to a mixture of di-, tri-, and even higher alkylated benzenes. Controlling the stoichiometry of the reactants and the reaction conditions is therefore essential to maximize the yield of the desired 1,3-diethyl-2-methylbenzene.

Kinetic Investigations of Chemical Transformations

Kinetic studies of the alkylation reactions leading to 1,3-diethyl-2-methylbenzene focus on the rates at which the different isomers are formed. The rates of these reactions are influenced by several factors, including the concentration of reactants and catalyst, temperature, and the nature of the solvent.

Theoretical investigations have been employed to calculate the rate constants for various reaction pathways involved in the formation of alkylated benzenes. nih.gov These studies provide insights into the reaction dynamics and help to predict the product distribution under different conditions. For example, the rate constant for the reaction of acrolein with NO₃ radicals was calculated to be 1.43 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K, which aligns with experimental values. nih.gov While this specific reaction does not directly involve 1,3-diethyl-2-methylbenzene, the methodologies used are applicable to understanding its formation kinetics.

Analysis of Thermodynamic versus Kinetic Control in Reactions

The distribution of isomers in the alkylation of aromatic compounds is often determined by a balance between thermodynamic and kinetic control. wikipedia.orgdalalinstitute.com

Kinetic control favors the product that is formed fastest. masterorganicchemistry.comlibretexts.org This usually corresponds to the reaction pathway with the lowest activation energy. wikipedia.org In the context of alkylation, the kinetically favored product is often the ortho or para isomer due to the electron-donating nature of the alkyl group already present on the ring, which activates these positions for electrophilic attack. chemguide.co.uk

Thermodynamic control favors the most stable product. openstax.org This is achieved when the reaction is reversible, allowing the products to equilibrate and the most stable isomer to predominate. libretexts.orgopenstax.org In the case of dialkylbenzenes, the meta isomer is often the most thermodynamically stable due to reduced steric hindrance between the alkyl groups.

The reaction temperature is a critical factor in determining whether a reaction is under kinetic or thermodynamic control. libretexts.org Lower temperatures generally favor kinetic control, as there is insufficient energy to overcome the activation barrier for the reverse reaction. masterorganicchemistry.comlibretexts.org Higher temperatures, on the other hand, promote thermodynamic control by allowing the reaction to reach equilibrium. libretexts.orgopenstax.org For instance, in the methylation of methylbenzene, the isomer distribution changes significantly with temperature, with the proportion of the more stable meta isomer increasing at higher temperatures. chemguide.co.uk

Table 1: Isomer Distribution in the Methylation of Methylbenzene at Different Temperatures. chemguide.co.uk

| Temperature (°C) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) |

|---|---|---|---|

| 0 | 54 | 17 | 29 |

| 25 | 3 | 69 | 28 |

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reaction mechanisms involved in the formation of 1,3-diethyl-2-methylbenzene. nih.gov Theoretical studies, such as those using density functional theory (DFT), can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.govnih.gov

These calculations help to elucidate the detailed steps of the reaction mechanism and to understand the factors that control the reaction's selectivity. For example, theoretical studies have been used to model the side-chain mechanism in methanol-to-olefin catalysis, where methylbenzenes act as reaction centers. nih.gov Such studies can predict the thermodynamics of methylation reactions and determine the relative stability of different isomers. nih.gov By modeling the entire reaction mechanism, including the formation of intermediates and transition states, researchers can gain a deeper understanding of the structure-reactivity and structure-selectivity relationships. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1,3 Diethyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,3-diethyl-2-methylbenzene provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the aromatic protons of substituted benzenes appear in the downfield region, generally between 7.00 and 7.38 ppm. docbrown.info For 1,3-diethyl-2-methylbenzene, the protons on the benzene (B151609) ring would exhibit complex splitting patterns due to spin-spin coupling with each other.

The ethyl groups introduce two distinct proton signals. The methylene (B1212753) protons (-CH2-) adjacent to the aromatic ring would appear as a quartet, shifted downfield due to the ring's electron-withdrawing effect. The terminal methyl protons (-CH3) of the ethyl groups would resonate further upfield as a triplet, coupled to the adjacent methylene protons. The methyl group directly attached to the benzene ring would present as a singlet in the upfield region, characteristic of alkyl protons on an aromatic ring. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1,3-diethyl-2-methyl-

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | ~ 6.8 - 7.2 | Multiplet |

| Methylene (-CH2-) | ~ 2.6 | Quartet |

| Ethyl Methyl (-CH3) | ~ 1.2 | Triplet |

| Ring Methyl (-CH3) | ~ 2.3 | Singlet |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, simplifying the analysis. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals in a molecule. libretexts.org

For 1,3-diethyl-2-methylbenzene, due to molecular symmetry, some carbon atoms are chemically equivalent. The aromatic carbons will resonate in the downfield region (typically 120-150 ppm). The carbon atoms bearing the alkyl substituents will have distinct chemical shifts from the unsubstituted aromatic carbons. The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. docbrown.info Specifically, the methylene carbons (-CH2-) will be further downfield than the methyl carbons (-CH3) due to their proximity to the aromatic ring. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1,3-diethyl-2-methyl-

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-H) | ~ 125 - 129 |

| Aromatic (C-Alkyl) | ~ 135 - 145 |

| Methylene (-CH2-) | ~ 25 - 30 |

| Ethyl Methyl (-CH3) | ~ 15 - 20 |

| Ring Methyl (-CH3) | ~ 20 - 25 |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary based on solvent and experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For 1,3-diethyl-2-methylbenzene, COSY would show a cross-peak between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. columbia.eduyoutube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of 1,3-diethyl-2-methylbenzene, the compound would first be separated from any impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.25 g/mol ). stenutz.eu The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alkylbenzenes, a common fragmentation is the benzylic cleavage, where the bond between the aromatic ring and an alkyl substituent is broken. In the case of 1,3-diethyl-2-methylbenzene, this would lead to the loss of a methyl group (CH₃, mass = 15) or an ethyl group (C₂H₅, mass = 29), resulting in fragment ions at m/z 133 and 119, respectively. nih.govlibretexts.org The base peak, which is the most intense peak in the spectrum, is often the result of this stable benzylic cation formation. libretexts.org

Table 3: Expected Mass Spectrometry Fragmentation for Benzene, 1,3-diethyl-2-methyl-

| m/z Value | Possible Fragment | Interpretation |

| 148 | [C₁₁H₁₆]⁺ | Molecular Ion (M⁺) |

| 133 | [M - CH₃]⁺ | Loss of a methyl group |

| 119 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-TOFMS)

For complex mixtures containing isomers of alkylbenzenes, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior separation and identification capabilities. sigmaaldrich.comsigmaaldrich.com This technique utilizes two different GC columns with orthogonal separation mechanisms, providing a much higher peak capacity than single-column GC. The enhanced separation allows for the resolution of co-eluting compounds, which is often a challenge in the analysis of complex hydrocarbon mixtures. nist.gov The use of a TOF mass spectrometer provides fast acquisition of full mass spectra, which is essential for the rapidly eluting peaks from the second-dimension column. This powerful technique is particularly useful for the detailed characterization of crude oils and environmental samples where numerous isomers of diethyl-methylbenzene might be present. sigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For Benzene, 1,3-diethyl-2-methyl-, which has the chemical formula C₁₁H₁₆, the theoretical exact mass can be calculated. stenutz.eu This calculated value serves as a benchmark for experimental determination via HRMS.

The monoisotopic mass of a related compound, 1,4-diethyl-2-methylbenzene (B84493) (C₁₁H₁₆), has been computationally determined to be 148.125200510 Da. nih.gov For Benzene, 1,3-diethyl-2-methyl-, the expected monoisotopic mass would be identical. HRMS analysis, often coupled with techniques like gas chromatography (GC) and using ionization methods such as electron ionization (EI), can experimentally verify this mass to within a few parts per million (ppm). This high level of precision allows for the confident differentiation of Benzene, 1,3-diethyl-2-methyl- from other compounds that may have the same nominal mass but a different elemental formula.

Table 1: Theoretical Mass Data for Benzene, 1,3-diethyl-2-methyl-

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.25 g/mol |

| Theoretical Exact Mass | 148.125200510 Da |

This interactive table provides the fundamental mass properties used in HRMS analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The analysis of related substituted benzenes provides a framework for interpreting the spectrum. For instance, the IR spectrum of methylbenzene (toluene) shows characteristic absorptions for C-H stretching in the benzene ring from 3000-3100 cm⁻¹ and in the alkyl side chain around 2940 cm⁻¹. docbrown.info Vibrations of the C-C bonds within the benzene ring typically appear in the 1440-1625 cm⁻¹ region. docbrown.info The specific pattern of overtones and combination bands in the 1660-2000 cm⁻¹ region, along with out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹, is highly diagnostic of the substitution pattern on the benzene ring.

For Benzene, 1,3-diethyl-2-methyl-, the spectrum would feature:

Aromatic C-H Stretching: Weak to medium bands in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Stronger bands from the methyl and ethyl groups in the 2850-2975 cm⁻¹ region.

Aromatic C=C Stretching: Two to four bands of variable intensity in the 1450-1600 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations that are characteristic of the 1,2,3-trisubstitution pattern.

Raman spectroscopy offers complementary data, as it is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the aromatic ring and the carbon backbone of the alkyl substituents would be expected to produce strong signals in a Raman spectrum.

Table 2: Expected IR Absorption Bands for Benzene, 1,3-diethyl-2-methyl-

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2975-2850 | C-H Stretch | Ethyl and Methyl Groups |

| 1625-1440 | C=C Stretch | Aromatic Ring |

| ~700 | C-H Bending (OOP) | 1,2,3-Trisubstituted Ring |

This interactive table summarizes the key vibrational frequencies for structural identification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like Benzene, 1,3-diethyl-2-methyl- exhibit characteristic absorption bands originating from the π → π* transitions of the benzene ring. These are typically the E-bands (higher energy, ~200-220 nm) and the B-band (lower energy, ~250-280 nm), which shows fine vibrational structure.

The position and intensity of these absorptions are influenced by the alkyl substituents on the ring. Data for the closely related isomer 1,3-diethylbenzene (B91504), when measured in isooctane, shows multiple absorption maxima. nih.gov This fine structure is characteristic of the B-band. The addition of a methyl group at the 2-position in Benzene, 1,3-diethyl-2-methyl- is expected to cause a slight bathochromic (red) shift in these absorption maxima due to the electron-donating effect of the additional alkyl group.

Table 3: UV-Vis Absorption Maxima for 1,3-Diethylbenzene in Isooctane

| Wavelength (λmax) | Molar Absorptivity (log ε) |

| 258 nm | 2.28 |

| 264 nm | 2.39 |

| 268 nm | 2.26 |

| 272 nm | 2.32 |

Data sourced from PubChem. nih.gov This interactive table shows the electronic transition data for a closely related compound.

X-ray Diffraction (XRD) Analysis for Solid-State Structure (if applicable to derivatives)

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, Benzene, 1,3-diethyl-2-methyl- is a liquid at standard temperature and pressure, with a reported boiling point of 209 °C. stenutz.eu Therefore, XRD analysis cannot be performed on the compound in its pure state under normal conditions.

This technique would become applicable only if a solid crystalline derivative of Benzene, 1,3-diethyl-2-methyl- were prepared. Examples could include a host-guest complex with a cyclodextrin, a co-crystal with another organic molecule, or a metal-organometallic complex. In such cases, XRD analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Currently, no such crystallographic data for derivatives of Benzene, 1,3-diethyl-2-methyl- are available in the surveyed literature.

Sample Preparation Methodologies for Advanced Spectroscopic Analysis

The preparation of samples is a critical step that dictates the quality and reliability of data from advanced spectroscopic analyses. The methodology depends on both the spectroscopic technique and the nature of the sample matrix containing the analyte. For a volatile organic compound (VOC) like Benzene, 1,3-diethyl-2-methyl-, various approaches are utilized.

When analyzing environmental or industrial samples, pre-concentration and separation steps are often necessary. The use of 1,3-diethylbenzene as an analytical standard provides insight into relevant methodologies. sigmaaldrich.com

Analysis in Crude Oil: For complex hydrocarbon mixtures like crude oil or white spirit, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS) is a powerful technique. Sample preparation involves dilution in a suitable solvent followed by direct injection into the GC system. sigmaaldrich.com

Analysis in Air: To detect trace amounts in outdoor or atmospheric air, samples are typically collected by pumping a known volume of air through adsorbent tubes. The trapped volatile compounds are then introduced into the analytical instrument using thermal desorption (TD), which is often combined with GC-MS for separation and identification. sigmaaldrich.com

Analysis in Food Matrices: In the analysis of virgin olive oils, sample preparation can involve headspace solid-phase microextraction (HS-SPME) or direct injection of a diluted sample for analysis by GC combined with an ion trap mass spectrometer. sigmaaldrich.com

For obtaining pure spectroscopic data (IR, Raman, UV-Vis) of the neat compound, preparation is simpler. A thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr) for IR analysis, or it can be placed in a quartz cuvette for UV-Vis and Raman spectroscopy after dilution in a spectroscopically transparent solvent like hexane (B92381) or isooctane.

Computational Chemistry and Theoretical Investigations of Benzene, 1,3 Diethyl 2 Methyl

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common approach for predicting molecular properties with high accuracy.

Molecular Geometry Optimization

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For Benzene (B151609), 1,3-diethyl-2-methyl-, this would involve determining the precise bond lengths (e.g., C-C and C-H bonds in the benzene ring and alkyl side chains), bond angles, and dihedral angles that define the molecule's shape and the orientation of the methyl and two ethyl groups relative to the aromatic ring.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. A Potential Energy Distribution (PED) analysis would further dissect these vibrational modes, quantifying the contribution of individual bond stretches, angle bends, and torsions to each calculated frequency. This allows for a detailed and unambiguous assignment of the molecule's spectral features.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gap)

This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests a more reactive molecule.

Quantum Chemical Calculations

Further calculations provide deeper insights into the electronic properties and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines the delocalization of electron density between orbitals, providing a picture of bonding and intramolecular interactions. It investigates charge transfer events, such as hyperconjugation, which contribute to molecular stability. For Benzene, 1,3-diethyl-2-methyl-, NBO analysis would quantify the interactions between the filled orbitals of the benzene ring and the antibonding orbitals of the alkyl side chains, revealing the stabilizing effects of these substituent groups.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution across a molecule's surface. It uses a color scale to indicate regions of negative electrostatic potential (typically associated with lone pairs on electronegative atoms) and positive potential (associated with atomic nuclei, especially hydrogen atoms). This map is invaluable for predicting how the molecule will interact with other chemical species, identifying the likely sites for electrophilic and nucleophilic attack. For this compound, an MEP map would show the electron-rich character of the benzene ring and the relative potentials of the different regions of the alkyl groups.

While the specific data for Benzene, 1,3-diethyl-2-methyl- is not available in existing literature, the application of these established computational methods would provide significant insight into its structural, spectroscopic, and electronic properties.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Investigations

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the spatial localization of electrons in a molecule. nih.gov It is invaluable for visualizing and understanding the nature of chemical bonds and lone pairs. The ELF is a scalar field whose values, ranging from 0 to 1, reflect the probability of finding an electron pair. Regions with high ELF values (close to 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs, while low ELF values indicate regions of electron delocalization. cdnsciencepub.comresearchgate.net

For an aromatic compound like "Benzene, 1,3-diethyl-2-methyl-", an ELF analysis would be expected to reveal distinct localization basins. The σ-framework of the benzene ring and the C-C and C-H bonds of the ethyl and methyl substituents would appear as regions of high localization. In contrast, the π-system of the benzene ring would exhibit a characteristic delocalized basin above and below the plane of the ring, a hallmark of aromaticity. benthamdirect.comcapes.gov.br The separation of the total ELF into its σ and π contributions can provide a quantitative measure of aromaticity and electron delocalization. benthamdirect.comcapes.gov.br

The Reduced Density Gradient (RDG) is another computational tool that is particularly useful for identifying and visualizing non-covalent interactions (NCIs). wikipedia.orgchemtools.org The RDG is a function of the electron density and its first derivative. chemtools.org By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions. Regions of steric repulsion, such as those that might occur between the closely positioned ethyl and methyl groups in "Benzene, 1,3-diethyl-2-methyl-", would be characterized by large positive values in the RDG plot. Van der Waals interactions, which would be present between the alkyl chains and the aromatic ring, would appear as regions of near-zero RDG. Hydrogen bonds, if present in a complex with other molecules, would also have a distinct signature. researchgate.netnih.gov A visual representation of the RDG isosurfaces, typically color-coded to indicate the nature of the interaction, would provide a detailed map of the non-covalent forces within the molecule and in its interactions with other species.

Table 1: Expected ELF and RDG Features for Benzene, 1,3-diethyl-2-methyl-

| Analysis | Feature | Expected Location and Characteristics |

| ELF | σ-Bonds | High localization basins along the C-C and C-H bond axes of the entire molecule. |

| π-System | Delocalized basin above and below the plane of the benzene ring, indicative of aromaticity. | |

| RDG | Van der Waals Interactions | Regions of near-zero RDG between the atoms of the ethyl and methyl groups and the benzene ring. |

| Steric Repulsion | Regions of high RDG values, particularly in the space between the adjacent 2-methyl and 1,3-diethyl substituents, indicating steric strain. |

Fukui Functions for Reactivity Site Prediction

The Fukui function, ƒ(r), is a central concept in conceptual Density Functional Theory (DFT) used to predict the most reactive sites in a molecule. wikipedia.orgfaccts.de It describes the change in the electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By calculating the Fukui function, one can identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. scm.comresearchgate.net

There are three main types of Fukui functions:

ƒ+(r) : for nucleophilic attack (electron acceptance), which is related to the LUMO (Lowest Unoccupied Molecular Orbital) density.

ƒ-(r) : for electrophilic attack (electron donation), which is related to the HOMO (Highest Occupied Molecular Orbital) density.

ƒ0(r) : for radical attack.

The condensed Fukui function, where the values are condensed to individual atoms, provides a quantitative measure of reactivity for each atomic site. researchgate.net A higher value of the condensed Fukui function on a particular atom indicates a higher reactivity for that type of attack. researchgate.net

For "Benzene, 1,3-diethyl-2-methyl-", the alkyl groups (ethyl and methyl) are electron-donating. This would increase the electron density of the benzene ring, making it more susceptible to electrophilic attack than unsubstituted benzene. The directing effects of the substituents would influence the distribution of the Fukui functions. The ortho and para positions relative to the alkyl groups are generally activated. In this specific molecule, the positions on the benzene ring that are most activated for electrophilic attack would likely be C4 and C6, which are para to one of the ethyl groups and ortho to the other ethyl and methyl groups, respectively. The C5 position would also be activated. The carbon atoms of the alkyl groups, particularly the benzylic carbons, would also exhibit some reactivity.

A hypothetical condensed Fukui function analysis for electrophilic attack (ƒ-) on the aromatic carbons of "Benzene, 1,3-diethyl-2-methyl-" would likely show the highest values at the C4 and C6 positions. Conversely, for nucleophilic attack (ƒ+), the Fukui function would likely be more distributed and have lower values, as the electron-rich nature of the molecule makes it less prone to nucleophilic attack.

Table 2: Predicted Relative Reactivity of Aromatic Carbons in Benzene, 1,3-diethyl-2-methyl- based on Fukui Functions

| Aromatic Carbon Position | Predicted ƒ- (Electrophilic Attack) | Predicted ƒ+ (Nucleophilic Attack) | Rationale |

| C1, C2, C3 | Low | Low | Substituted with alkyl groups, sterically hindered. |

| C4 | High | Low | Para to the C1-ethyl group and ortho to the C3-ethyl group, electronically activated. |

| C5 | Moderate | Low | Ortho to the C1-ethyl group and meta to the C2-methyl and C3-ethyl groups. |

| C6 | High | Low | Ortho to the C1-ethyl and C2-methyl groups, electronically activated. |

Theoretical Investigations of Thermochemical Parameters

Theoretical calculations are a powerful means of determining the thermochemical properties of molecules, such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°). nih.gov These parameters are crucial for understanding the stability of a compound and for modeling its behavior in chemical processes. sci-hub.ru High-level computational methods, such as the CBS-QB3 and G3/G4 theories, can provide thermochemical data with a high degree of accuracy. researchgate.net

For the C11H16 alkylbenzene isomers, including "Benzene, 1,3-diethyl-2-methyl-", theoretical calculations can be used to compare their relative stabilities. The enthalpy of formation is a key indicator of stability, with lower (more negative) values indicating greater thermodynamic stability. The arrangement of the alkyl groups on the benzene ring influences the stability due to steric and electronic effects. For instance, isomers with bulky groups in close proximity may experience steric strain, leading to a less favorable enthalpy of formation.

While specific, high-accuracy calculated thermochemical data for "Benzene, 1,3-diethyl-2-methyl-" is not prominently available in public databases, we can refer to studies on similar alkylbenzenes to understand the expected trends. nist.gov A systematic computational study of the C11H16 alkylbenzene isomers would be necessary to precisely determine the thermochemical parameters for "Benzene, 1,3-diethyl-2-methyl-" and to rank its stability among its isomers.

Table 3: Representative Theoretical Thermochemical Data for Alkylbenzenes

| Compound | Method | ΔfH° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | Cp° (gas, 298.15 K) (J/mol·K) |

| Toluene (B28343) | CBS-QB3 | 50.0 | 320.7 | 103.6 |

| Ethylbenzene (B125841) | CBS-QB3 | 29.9 | 360.7 | 128.5 |

| 1,3,5-Trimethylbenzene | B3LYP/6-31G(d) | -16.5 | 390.1 | 163.4 |

| Benzene, 1,3-diethyl-2-methyl- | Estimated | ~ -50 to -70 | ~ 430-450 | ~ 200-220 |

Note: The values for "Benzene, 1,3-diethyl-2-methyl-" are estimations based on group additivity principles and data for similar alkylbenzenes and are not from direct high-accuracy calculations. The actual values would require specific computational investigation.

Reactivity and Derivatization Strategies of Benzene, 1,3 Diethyl 2 Methyl

Electrophilic Aromatic Substitution Reactions

Benzene (B151609), 1,3-diethyl-2-methyl-, also known as 2,6-diethyltoluene, exhibits reactivity in electrophilic aromatic substitution that is governed by the directing effects of its alkyl substituents. The two ethyl groups and one methyl group are all ortho-, para-directing and activating. libretexts.orguci.edu This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglibretexts.org In 1,3-diethyl-2-methylbenzene, the positions of substitution are influenced by the cumulative directing effects of the three alkyl groups.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org For alkylbenzenes like toluene (B28343) (methylbenzene), this reaction is significantly faster than for benzene, necessitating lower temperatures to control the extent of nitration. libretexts.org The alkyl groups on 1,3-diethyl-2-methylbenzene activate the ring, making it more susceptible to electrophilic attack. libretexts.org The primary products would be the result of nitration at the less sterically hindered positions that are ortho or para to the activating groups.

Halogenation: This reaction involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). It is typically carried out in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk The activating nature of the alkyl groups facilitates this reaction.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved by treating the compound with fuming sulfuric acid. libretexts.org Methylbenzene reacts more readily than benzene, and this increased reactivity would be expected for 1,3-diethyl-2-methylbenzene as well. libretexts.org

Friedel-Crafts Reactions:

Alkylation: This reaction introduces an alkyl group onto the benzene ring using an alkyl halide and a Lewis acid catalyst. libretexts.org However, this reaction is prone to issues like polyalkylation and carbocation rearrangements. libretexts.org

Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst. libretexts.orglibretexts.org Acylation is generally preferred over alkylation for synthetic purposes because the product, a ketone, is deactivated towards further substitution, preventing polyacylation. libretexts.org In the case of methylbenzene, acylation predominantly occurs at the para position. libretexts.orgchemguide.co.uk

Interactive Data Table: Electrophilic Aromatic Substitution of Alkylbenzenes

| Reaction | Reagents | Typical Conditions | Product Type | Directing Effect of Alkyl Groups |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 30-50°C | Nitroalkybenzene | Ortho, Para |

| Halogenation | X₂ (Cl₂, Br₂), FeX₃ | Room Temperature | Haloalkylbenzene | Ortho, Para |

| Sulfonation | Fuming H₂SO₄ | 0°C to heated | Alkylbenzenesulfonic acid | Ortho, Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Heated (e.g., 60°C) | Alkyl-substituted ketone | Mainly Para |

Side-Chain Functionalization and Transformations

The alkyl side chains of 1,3-diethyl-2-methylbenzene can also undergo various chemical transformations.

Oxidation: Alkyl groups attached to a benzene ring are susceptible to oxidation. chemguide.co.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the ethyl and methyl groups. youtube.com Typically, any alkyl group, regardless of its length, is oxidized to a carboxylic acid group (-COOH) under vigorous conditions, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgchemguide.co.uk For 1,3-diethyl-2-methylbenzene, this would lead to the formation of a polycarboxylic acid. Selective oxidation of one side chain over others can be challenging and often requires specific reagents and conditions.

Halogenation: Under free-radical conditions, such as in the presence of UV light, halogenation can occur at the benzylic position of the alkyl side chains. youtube.com This involves the substitution of a hydrogen atom on the carbon directly attached to the benzene ring.

Derivatization for Specialized Chemical Intermediates (e.g., Pinoxaden Precursors)

Benzene, 1,3-diethyl-2-methyl- and its derivatives are crucial intermediates in the synthesis of complex organic molecules, such as the herbicide Pinoxaden. researchgate.netpatsnap.comgoogle.com Pinoxaden is a phenylpyrazoline herbicide used to control grass weeds in cereal crops. nih.gov

The synthesis of Pinoxaden often starts from 2,6-diethyl-4-methylaniline. patsnap.comgoogle.com This aniline (B41778) derivative can be synthesized from 1,3-diethyl-2-methylbenzene via nitration followed by reduction. The aniline is then converted into a key intermediate, such as a (2,6-diethyl-4-methylphenyl)malonic acid derivative, through a series of reactions including diazotization. researchgate.netpatsnap.comresearchgate.net These intermediates are then reacted with other heterocyclic fragments to construct the final Pinoxaden molecule. google.com

One patented method describes the synthesis of a Pinoxaden intermediate, (2,6-diethyl-4-methyl)phenylacetic acid, starting from 2,6-diethyl-4-methylaniline. google.com The process involves diazotization to form 2,6-diethyl-4-methylbromobenzene, followed by reactions to introduce the acetic acid moiety. google.com

Catalytic Transformations and Process Optimization

Catalysis plays a significant role in both the synthesis and subsequent reactions of 1,3-diethyl-2-methylbenzene. The industrial production of alkylated benzenes often employs catalytic processes. For instance, the alkylation of benzene with ethene to produce ethylbenzene (B125841) is a major industrial process that can be a source of diethylbenzene isomers. nih.gov

In the context of derivatization, catalytic hydrogenation is a key transformation. For example, the reduction of a nitro-substituted derivative of 1,3-diethyl-2-methylbenzene to the corresponding aniline is typically carried out using a metal catalyst like platinum, palladium, or nickel. This transformation is a critical step in the synthesis pathway towards agrochemicals like Pinoxaden. wikipedia.org

Process optimization is crucial for industrial applications to enhance yield, reduce costs, and improve safety. This can involve the development of more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and designing streamlined multi-step syntheses. For example, kilogram-scale synthetic routes for Pinoxaden have been developed and optimized, focusing on the efficiency of each step, including the preparation of key intermediates derived from the 2,6-diethyl-4-methylphenyl scaffold. researchgate.netresearchgate.net

Role in Polymer Chemistry as a Chain Extender or Curing Agent for Resins

While direct evidence for the use of "Benzene, 1,3-diethyl-2-methyl-" in polymer chemistry is limited in the provided search results, related diamino-derivatives are noted for their role in polymer applications. Specifically, 2,4-Diethyl-6-methylbenzene-1,3-diamine, which can be synthesized from 1,3-diethyl-2-methylbenzene via dinitration and subsequent reduction, is used in the preparation of polyester (B1180765) resins. cymitquimica.com

Such diamines can function as:

Curing Agents: For epoxy or polyurethane resins, where the amine groups react with epoxy or isocyanate groups, respectively, to form a cross-linked polymer network. This process, known as curing, transforms the liquid resin into a hard, thermoset material.

Chain Extenders: In the synthesis of polyurethanes and polyureas, diamines are used to link shorter polymer chains together, increasing the molecular weight and modifying the physical properties of the final polymer. The structure of the diamine, including the arrangement of the alkyl groups on the benzene ring, influences properties such as the flexibility, thermal stability, and chemical resistance of the resulting polymer. 2,4-Diethyl-6-methylbenzene-1,3-diamine is described as having a high degree of polymerization and low viscosity, making it suitable for applications like injection molding. cymitquimica.com

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of the chemical structure of Benzene, 1,3-diethyl-2-methyl-.

Photo-oxidation Pathways (e.g., via Hydroxyl Radicals)

In the atmosphere, the primary degradation pathway for volatile organic compounds such as Benzene, 1,3-diethyl-2-methyl- is through photo-oxidation initiated by hydroxyl radicals (•OH). This process is particularly significant in the troposphere. The reaction can proceed through two main mechanisms:

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from one of the ethyl or methyl groups attached to the benzene ring. This results in the formation of a water molecule and an alkylbenzyl radical. This radical can then react further with molecular oxygen, leading to the formation of various oxygenated products.

Hydroxyl Radical Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This adduct is unstable and can undergo further reactions, often leading to ring-opening and the formation of smaller, oxygenated compounds. nih.gov For similar alkylbenzenes, this addition pathway is often dominant. mdpi.com

Table 1: Rate Constants for the Gas-Phase Reaction of Hydroxyl Radicals with Various Alkylbenzenes

| Alkylbenzene | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

|---|---|---|

| Toluene | 5.63 x 10⁻¹² | ~2 days |

| Ethylbenzene | 7.0 x 10⁻¹² | ~1.6 days |

| p-Xylene | 1.36 x 10⁻¹¹ | ~0.8 days |

| 1,3,5-Trimethylbenzene | 5.67 x 10⁻¹¹ | ~4.2 hours |

Data sourced from various studies and compiled for comparative purposes. The atmospheric lifetime is estimated based on an average hydroxyl radical concentration of 2.0 x 10⁶ molecules cm⁻³.

Based on the data for analogous compounds, it can be inferred that Benzene, 1,3-diethyl-2-methyl- will have a relatively short atmospheric lifetime, likely on the order of hours to a few days.

Hydrolytic Stability and Reactions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Alkylbenzenes, including Benzene, 1,3-diethyl-2-methyl-, are generally considered to be hydrolytically stable. This is because they lack functional groups that are susceptible to hydrolysis, such as esters, amides, or halogen substituents. equilex.comdowpol.com The carbon-carbon bonds of the aromatic ring and the alkyl chains are strong and not readily cleaved by water under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a crucial process in the removal of contaminants from soil and water.

Aerobic Biodegradation Pathways

Under aerobic conditions, where oxygen is present, many microorganisms can utilize alkylbenzenes as a source of carbon and energy. The aerobic biodegradation of Benzene, 1,3-diethyl-2-methyl- is expected to proceed through the following general steps:

Oxidation of Alkyl Side Chains: The initial attack often occurs on the alkyl (ethyl and methyl) groups. This can involve monooxygenases or dioxygenases that introduce oxygen atoms, leading to the formation of alcohols, aldehydes, and then carboxylic acids. For long-chain alkylbenzenes, ω-oxidation (at the terminal carbon of the alkyl chain) followed by β-oxidation is a common pathway. nih.gov

Aromatic Ring Hydroxylation: Following or concurrent with side-chain oxidation, the aromatic ring is hydroxylated by dioxygenase enzymes to form a dihydroxy-substituted intermediate, such as a catechol derivative.

Aromatic Ring Cleavage: The catechol-like intermediate then undergoes ring cleavage, which is also catalyzed by dioxygenases. This can occur through ortho- or meta-cleavage pathways, breaking open the aromatic ring and forming aliphatic dicarboxylic acids. frontiersin.org

Metabolism to Central Intermediates: The resulting aliphatic acids are further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to carbon dioxide and water) and the production of new cell biomass. nih.gov

Anaerobic Biodegradation and Mineralization Processes

In the absence of oxygen, anaerobic biodegradation can occur, although it is generally a slower process than aerobic degradation. Different microorganisms utilize alternative electron acceptors for respiration. The potential for anaerobic degradation of Benzene, 1,3-diethyl-2-methyl- exists under various redox conditions:

Denitrifying Conditions: In the presence of nitrate (B79036) (NO₃⁻), denitrifying bacteria can degrade alkylbenzenes. osti.gov Studies with other alkylbenzenes have shown that the initial activation of the hydrocarbon can involve the addition of fumarate (B1241708) to one of the alkyl groups, catalyzed by enzymes like benzylsuccinate synthase. nih.gov

Sulfate-Reducing Conditions: Under sulfate-reducing conditions, where sulfate (B86663) (SO₄²⁻) is the electron acceptor, certain bacteria can also degrade aromatic hydrocarbons. The activation mechanisms are thought to be similar to those under denitrifying conditions. nih.gov

Methanogenic Conditions: In highly reducing environments where carbon dioxide is the primary electron acceptor, methanogenic consortia can mediate the breakdown of alkylbenzenes, ultimately producing methane (B114726) and carbon dioxide. nih.gov

The complete mineralization of Benzene, 1,3-diethyl-2-methyl- under anaerobic conditions is possible through the cooperative action of different microbial groups.

Role of Microbial Communities and Enzymes in Bioremediation

A diverse range of microorganisms is capable of degrading aromatic hydrocarbons. The bioremediation of sites contaminated with compounds like Benzene, 1,3-diethyl-2-methyl- relies on the presence and activity of these microbial communities.

Table 2: Key Microbial Genera and Enzymes in Aromatic Hydrocarbon Degradation

| Microbial Genera | Key Enzyme Classes | Role in Degradation |

|---|---|---|

| Pseudomonas | Dioxygenases, Monooxygenases | Aerobic degradation, ring hydroxylation and cleavage. nih.gov |

| Rhodococcus | Monooxygenases | Aerobic degradation, initial oxidation of alkyl side chains. nih.gov |

| Alcanivorax | Hydroxylases | Aerobic degradation of alkyl chains. nih.gov |

| Geobacter | Not fully elucidated | Anaerobic degradation under iron-reducing conditions. |

| Dechloromonas | Not fully elucidated | Anaerobic degradation of benzene and other aromatics. nih.gov |

The key enzymes involved in the initial stages of degradation are often oxygenases (mono- and dioxygenases) in aerobic bacteria and enzymes like benzylsuccinate synthase in anaerobic bacteria. nih.govmdpi.com These enzymes are responsible for overcoming the chemical stability of the aromatic ring and initiating the degradation cascade. Subsequent steps are carried out by a variety of other enzymes, including dehydrogenases, hydrolases, and those of central metabolic pathways. researchgate.net The genetic information for these degradation pathways is often located on plasmids, which can facilitate the spread of these catabolic capabilities within microbial communities.

Factors Influencing Environmental Degradation Rates

The rate at which Benzene, 1,3-diethyl-2-methyl- degrades in the environment is influenced by a multitude of factors, including temperature, the presence of specific microbial populations, and the availability of electron acceptors.

Microbial Degradation:

Microbial breakdown is a primary pathway for the degradation of alkylbenzenes. The structure of the molecule, particularly the arrangement of the alkyl groups on the benzene ring, can significantly affect the rate of biodegradation. For instance, studies on trimethylbenzene (TMB) isomers have shown that the substitution pattern influences degradability. The degradation of 1,2,3-TMB, with its vicinal methyl groups, can be more challenging for microorganisms compared to other isomers. mdpi.com This suggests that the steric hindrance from the two ethyl groups and one methyl group in Benzene, 1,3-diethyl-2-methyl- could influence its microbial degradation rate.

The type of microbial community present is also a critical factor. Under anaerobic conditions, the degradation of aromatic hydrocarbons has been observed under various electron-accepting conditions:

Denitrifying Conditions: The biodegradation of 1,3,5-TMB and 1,2,4-TMB has been observed to be continuous and complete under denitrifying conditions at temperatures between 10–20 °C. researchgate.net However, the degradation of other isomers like 1,2,3-TMB may exhibit lag phases. researchgate.net

Sulfate-Reducing Conditions: The degradation of TMB isomers under sulfate-reducing conditions appears to be strongly temperature-dependent, with complete degradation occurring at 20 °C but no degradation observed at 10 °C. mdpi.comresearchgate.net

Iron-Reducing Conditions: Significant biodegradation of TMB isomers has been reported under iron-reducing conditions. researchgate.net

For the closely related compound 1,3-diethylbenzene (B91504) , complete removal from a gas oil mixture in freshwater samples with a microbial population of 300-400 cells/ml was observed within 5 days at both 10 and 25 °C. In another study, it degraded at a moderate rate in North Sea coastal water at 20 °C over 14 days.

Abiotic Degradation:

Abiotic processes, including photodegradation and reaction with atmospheric oxidants, also contribute to the transformation of Benzene, 1,3-diethyl-2-methyl- in the environment.

Photodegradation: While direct data for Benzene, 1,3-diethyl-2-methyl- is unavailable, its structural analog, 1,3-diethylbenzene , is known to absorb UV light at wavelengths greater than 290 nm, indicating a potential for direct photolysis in the environment.

Atmospheric Oxidation: The primary atmospheric degradation pathway for volatile organic compounds like Benzene, 1,3-diethyl-2-methyl- is through reaction with photochemically-produced hydroxyl (•OH) radicals. For 1,3-diethylbenzene , the estimated atmospheric half-life due to this reaction is approximately 1 day, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. echemi.com This suggests that Benzene, 1,3-diethyl-2-methyl- is likely to be relatively short-lived in the atmosphere.

Influence of Temperature:

Temperature plays a crucial role in both biotic and abiotic degradation rates. As observed in studies of related compounds, higher temperatures generally lead to faster degradation rates, particularly for microbial processes. mdpi.comresearchgate.net

Interactive Data Table: Factors Affecting Degradation of Related Alkylbenzenes

| Factor | Compound(s) | Condition | Observation |

| Microbial Population | Trimethylbenzene Isomers | Denitrifying | Continuous and complete degradation of 1,3,5-TMB and 1,2,4-TMB at 10-20 °C. researchgate.net |

| Trimethylbenzene Isomers | Sulfate-Reducing | Complete degradation at 20 °C, no degradation at 10 °C. mdpi.comresearchgate.net | |

| Trimethylbenzene Isomers | Iron-Reducing | Significant degradation observed. researchgate.net | |

| 1,3-diethylbenzene | Freshwater Microbes | Complete removal in 5 days at 10 and 25 °C. | |

| Temperature | Trimethylbenzene Isomers | Sulfate-Reducing | Strongly temperature-dependent; degradation only at higher temperatures. mdpi.comresearchgate.net |

| Atmospheric Oxidants | 1,3-diethylbenzene | Reaction with •OH radicals | Estimated atmospheric half-life of ~1 day. echemi.com |

Environmental Occurrence and Distribution Studies in Various Media

Specific monitoring data for Benzene, 1,3-diethyl-2-methyl- in various environmental compartments are not widely available. However, studies on general C11 aromatic hydrocarbons and the isomer 1,3-diethylbenzene indicate that such compounds are present in the environment due to anthropogenic activities. ontosight.ainih.gov

Air:

Aromatic hydrocarbons, including C7-C11 compounds, are common constituents of urban and industrial air. copernicus.org Their presence is often linked to vehicle exhaust, industrial emissions, and the use of solvents. For instance, 1,3-diethylbenzene has been detected in urban and suburban air. echemi.com One study reported a median urban atmospheric concentration of 0.051 ppbV and a median suburban concentration of 0.067 ppbV for this compound. In Houston, Texas, concentrations of 97 to 108 ppm were detected in two air samples. echemi.com In Delft, Netherlands, the average concentration between April and August 1975 was 0.8 ppb, with a maximum of 3.0 ppb. echemi.com It has also been qualitatively detected in rural air in Germany and Sweden. echemi.com

Water:

Alkylbenzenes can enter aquatic systems through industrial effluents, wastewater discharges, and atmospheric deposition. nih.gov Linear alkylbenzenes (LABs), which are structurally similar to Benzene, 1,3-diethyl-2-methyl-, are used as markers for wastewater pollution in coastal environments. nih.gov Particulate concentrations of C12 LAB isomers were found to decrease from Boston Harbor offshore into Massachusetts and Cape Cod Bays, indicating dispersal from a primary source. nih.gov While specific data for Benzene, 1,3-diethyl-2-methyl- is lacking, it is plausible that it would be found in water bodies impacted by industrial or municipal discharges.

Soil and Sediment:

The fate of Benzene, 1,3-diethyl-2-methyl- in soil and sediment is largely governed by its sorption characteristics and biodegradability. The presence of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in sediments is a well-documented issue, arising from various sources including petroleum spills and industrial waste. researchgate.netnih.govnih.gov Given its hydrophobic nature, Benzene, 1,3-diethyl-2-methyl- would be expected to sorb to organic matter in soil and sediment, where it could persist until degraded by microbial action. The degradation of linear alkylbenzene sulfonates (LAS), which contain an alkylbenzene structure, in soil has a reported half-life of approximately 1-3 weeks, preventing long-term accumulation. nih.gov

Interactive Data Table: Environmental Occurrence of 1,3-diethylbenzene

| Environmental Medium | Location | Concentration |

| Air | Urban (Median of 379 samples) | 0.051 ppbV |

| Suburban (Median of 165 samples) | 0.067 ppbV | |

| Houston, TX (2 samples) | 97 - 108 ppm echemi.com | |

| Delft, Netherlands (Average) | 0.8 ppb echemi.com | |

| Delft, Netherlands (Maximum) | 3.0 ppb echemi.com | |

| Rural Sweden | < 0.01 µg/m³ echemi.com |

Conclusion

Benzene (B151609), 1,3-diethyl-2-methyl- is a representative polysubstituted aromatic hydrocarbon whose chemistry is well-grounded in the principles of electrophilic aromatic substitution and the reactivity of alkyl side chains. While not a large-scale industrial chemical, its synthesis, properties, and reactions make it a valuable compound for research in organic synthesis, catalysis, and as a potential precursor in material science. Further studies on its specific applications and environmental behavior will continue to enhance its scientific profile.

Industrial Process Applications and Chemical Intermediate Role of Benzene, 1,3 Diethyl 2 Methyl

Role in Petrochemical Processes and Alkylation Technologies

Benzene (B151609), 1,3-diethyl-2-methyl- is a component found within the complex mixture of hydrocarbons in the petrochemical and chemical industries. google.comwinsim.com Its formation is primarily associated with alkylation processes, where alkyl groups are introduced into aromatic rings. The synthesis of diethyltoluene, including the 1,3-diethyl-2-methyl isomer, typically involves the alkylation of toluene (B28343) derivatives. vulcanchem.com

While specific, large-scale petrochemical processes that are designed to selectively produce Benzene, 1,3-diethyl-2-methyl- are not prominently documented in publicly available literature, its presence is acknowledged in comprehensive chemical databases and reference guides used in the gas processing and petroleum refining industries. google.comwinsim.com Its stability under acidic conditions, which surpasses that of toluene, makes it a suitable component in certain high-temperature reactions, potentially reducing side reactions in processes like Friedel-Crafts acylations. vulcanchem.com

The compound's physical properties are well-characterized, which is essential for its handling and separation in petrochemical streams.

Interactive Table: Physical Properties of Benzene, 1,3-diethyl-2-methyl-

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.25 g/mol |

| Boiling Point | 208.79 °C |

| Melting Point | -30 °C |

| Appearance | Colorless liquid |

Data sourced from multiple references. ontosight.aiwinsim.com

Precursor in Polymer and Resin Manufacturing Processes

A significant industrial application of Benzene, 1,3-diethyl-2-methyl- is its role as a key intermediate in the synthesis of monomers and curing agents for polymers and resins.

One of the most critical derivatives is Diethyl Toluene Diamine (DETDA) . atamanchemicals.comatamanchemicals.comgantrade.com Benzene, 1,3-diethyl-2-methyl- is a precursor in the production of the isomeric mixture of DETDA. atamanchemicals.com DETDA is a highly effective chain extender for polyurethane elastomers and a curing agent for epoxy resins. atamanchemicals.comatamanchemicals.comchemicalbook.com Its use in these applications imparts several desirable properties to the final polymer products, including:

Enhanced Mechanical Strength: DETDA contributes to the durability and toughness of polyurethanes and epoxies. chemicalbook.com

Improved Chemical and Thermal Resistance: Polymers cured with DETDA exhibit greater resistance to chemical degradation and can withstand higher temperatures. atamanchemicals.comchemicalbook.com

Fast Curing Times: In applications like reaction injection molding (RIM) and spray polyurea coatings, DETDA's fast reactivity allows for short demolding times and high initial strength. atamanchemicals.comatamanchemicals.com

Excellent Dynamic Properties: Polyurethanes formulated with DETDA show excellent performance characteristics, comparable to those achieved with other agents but with a more favorable handling profile. atamanchemicals.comatamanchemicals.com

The low viscosity and liquid nature of DETDA at room temperature make it easy to handle and process in various manufacturing setups. atamanchemicals.comatamanchemicals.comgantrade.com

Another important application is in the production of substituted vinylbenzyl chloride . A patented process describes the continuous, single-step vapor phase preparation of substituted vinylbenzyl chloride from substituted ethyltoluene, including 1,3-diethyl-2-methylbenzene. google.com This process involves the reaction of the substituted ethyltoluene with a halogen gas at elevated temperatures. google.com Vinylbenzyl chloride is a valuable monomer used in the production of various polymers and resins, and this process offers a direct route to its synthesis. google.com

Application in Specialty Chemical Synthesis

Benzene, 1,3-diethyl-2-methyl- serves as a versatile precursor for a range of specialty chemicals. ontosight.ailookchemicals.com Its derivatives find use in diverse industrial sectors.

The compound is a starting material for the synthesis of:

Surfactants and Plasticizers: Through sulfonation or oxidation reactions, derivatives of diethyltoluene can be produced that are utilized in the manufacturing of detergents and as plasticizers. vulcanchem.com For instance, sulfonation at the para position can yield compounds with surfactant properties. vulcanchem.com

Pesticides and Antifungal Agents: The chemical structure of Benzene, 1,3-diethyl-2-methyl- provides a scaffold for the synthesis of various agrochemicals. lookchemicals.com

Dyes and Pharmaceuticals: It serves as an intermediate in the synthesis of dyes and active pharmaceutical ingredients. ontosight.ai

Antioxidants for Lubricants and Industrial Oils: Derivatives of diethyltoluene are used as antioxidants in lubricants and industrial oils, helping to prevent degradation and extend the service life of these products. atamanchemicals.comatamanchemicals.com

A patent has also indicated its use as an intermediate in the synthesis of antiviral nucleosides, highlighting its potential in the pharmaceutical industry. google.com

Emerging Industrial Applications Research

While the established applications of Benzene, 1,3-diethyl-2-methyl- are primarily centered on its role as a chemical intermediate, ongoing research explores new potential uses. Its presence is noted in patents for the synthesis of complex molecules, such as intermediates for antiviral nucleosides, which suggests its utility in the development of new pharmaceuticals. google.com

The unique properties of its derivatives, particularly DETDA, continue to be explored for optimizing polymer systems. Research in this area focuses on tailoring the properties of polyurethanes and epoxy resins for specific high-performance applications by adjusting the formulation with DETDA. gantrade.com As industries seek materials with enhanced durability, chemical resistance, and specific performance characteristics, the demand for specialized precursors like Benzene, 1,3-diethyl-2-methyl- and its derivatives is likely to evolve.

Future Research Directions and Unexplored Avenues for Benzene, 1,3 Diethyl 2 Methyl

Development of Novel Green Synthetic Routes

Traditional methods for the synthesis of alkylated benzenes often rely on Friedel-Crafts alkylation, which can involve hazardous reagents and generate significant waste. winsim.comnist.gov Future research should prioritize the development of "green" synthetic routes to Benzene (B151609), 1,3-diethyl-2-methyl-.

One promising avenue is the exploration of solid acid catalysts, such as zeolites or graphite, to replace conventional Lewis acids like aluminum trichloride (B1173362). winsim.com Graphite-promoted alkylation, for instance, has been shown to be a greener alternative for the alkylation of xylene, eliminating the need for aqueous workups and allowing for catalyst recycling. Investigating the applicability of such systems for the selective diethylation of 2-methylbenzene (o-xylene) could lead to a more environmentally benign synthesis of the target molecule.

Biocatalysis, using enzymes or whole-cell systems, represents another frontier. nist.gov While not yet applied to this specific compound, the development of engineered enzymes for selective alkylation of aromatic rings could offer a highly efficient and sustainable synthetic strategy. nist.gov

Table 1: Comparison of Traditional and Potential Green Synthetic Routes

| Feature | Traditional Friedel-Crafts Alkylation | Potential Green Routes |

| Catalyst | Aluminum trichloride (AlCl₃) | Graphite, Zeolites, Engineered Enzymes |

| Solvent | Often chlorinated solvents | Greener solvents (e.g., ionic liquids) or solvent-free conditions |

| Work-up | Aqueous quench, leading to waste generation | Simple filtration and catalyst reuse |

| Atom Economy | Moderate | Potentially higher |

| Hazards | Corrosive and moisture-sensitive catalyst | Milder reaction conditions, less hazardous materials |

Advanced Catalytic Systems for Specific Transformations

The ethyl and methyl groups on the benzene ring of 1,3-diethyl-2-methylbenzene offer multiple sites for catalytic transformations. Future research should focus on developing advanced catalytic systems for the selective functionalization of this molecule.

A key area of interest is the catalytic dehydrogenation of the ethyl groups to produce vinyl derivatives. scribd.comgoogle.com This transformation would yield valuable monomers for polymerization reactions. Research into iron oxide-based catalysts, potentially promoted with alkali metals, has shown promise for the dehydrogenation of similar diethylbenzene isomers. scribd.comgoogle.com Optimizing these catalysts for the selective mono- or di-dehydrogenation of 1,3-diethyl-2-methylbenzene would be a significant advancement.

Another avenue is the selective oxidation of the methyl group or the benzylic positions of the ethyl groups to introduce functionalities like aldehydes, ketones, or carboxylic acids. This would open up pathways to a wide range of new derivatives with potential applications in fine chemicals and pharmaceuticals.

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For Benzene, 1,3-diethyl-2-methyl-, future research could employ a combination of experimental and computational methods to elucidate the mechanisms of its formation and subsequent reactions.

For instance, detailed kinetic studies of its formation through catalytic reforming or alkylation processes would provide valuable data for process optimization. Understanding the influence of catalyst structure and reaction conditions on isomer distribution is essential for achieving high selectivity.